molecular formula C13H13NO3 B2387527 3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid CAS No. 75371-21-0

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid

Cat. No.: B2387527
CAS No.: 75371-21-0
M. Wt: 231.251
InChI Key: NPTAVQKWQVMARO-UHFFFAOYSA-N
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Description

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid, also known as (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid, is a heterocyclic organic compound . It has a molecular weight of 217.22 and a molecular formula of C12H11NO3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinolinyl group attached to an acetic acid group. The quinolinyl group contains a 4-methyl-2-oxo substituent .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.22 and a molecular formula of C12H11NO3 . Other physical and chemical properties, such as melting point and solubility, are not provided in the search results.

Scientific Research Applications

Analytical Methods and Quality Control

3-(4-Methyl-2-oxo-2H-quinolin-1-yl)-propionic acid and its derivatives show promise as active pharmaceutical ingredients (APIs). Analytical methods, including 13C NMR-spectroscopy, LC-MS/MS, UV-, and IR-spectroscopy, have been employed for quality control of these compounds. The molecular structure's similarity to fluoroquinolone antibiotics suggests potential in creating antimicrobial drugs. Specific related substances and by-products of synthesis have been identified, ensuring the quality and safety of these compounds (Zubkov et al., 2016).

Synthesis and Molecular Diversity

The molecular diversity of 3-alkyl carboxylic acids of quinolin-4-ones has been extended by synthesizing new amides. Direct aminolysis of esters and activation of acids by standard activators like SOCl2 have been explored, indicating a pathway to create a variety of structurally diverse compounds. The presence of electron-withdrawing groups in the structure seems to facilitate this synthesis process, showcasing the compound's versatility in chemical reactions (Ruschak et al., 2016).

Synthesis and Evaluation of Antitumor Agents

Certain derivatives of this compound have been synthesized and evaluated for their antitumor properties. Structures such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid have shown significant antitumor activity. The research has focused on understanding the mechanism of action of these agents, and the importance of intact quinoxaline and quinoline rings in the activity against tumors has been highlighted. This indicates a potential avenue for developing novel antitumor agents using this compound as a base structure (Hazeldine et al., 2005).

Safety and Hazards

This compound is classified as an irritant . Safety precautions should be taken when handling it, including wearing appropriate personal protective equipment and following good laboratory practices .

Properties

IUPAC Name

3-(4-methyl-2-oxoquinolin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-8-12(15)14(7-6-13(16)17)11-5-3-2-4-10(9)11/h2-5,8H,6-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTAVQKWQVMARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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